3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, a diphenylmethyl group, and an azetidine ring, making it a unique structure for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate typically involves multiple steps, starting with the preparation of the bromophenoxy and diphenylmethyl intermediates. These intermediates are then reacted under controlled conditions to form the azetidine ring. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form simpler amine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the azetidine ring may influence the compound’s binding affinity and specificity. The diphenylmethyl group can enhance the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate is unique due to its combination of a bromophenoxy group, a diphenylmethyl group, and an azetidine ring. This unique structure provides distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and application.
Properties
Molecular Formula |
C24H22BrNO5 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
1-benzhydryl-3-(3-bromophenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C22H20BrNO.C2H2O4/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18;3-1(4)2(5)6/h1-14,21-22H,15-16H2;(H,3,4)(H,5,6) |
InChI Key |
GWQDGMCKBODIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)Br.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.